Journal Name:Physical Review Letters
Journal ISSN:0031-9007
IF:9.185
Journal Website:http://prl.aps.org/
Year of Origin:1958
Publisher:American Physical Society
Number of Articles Per Year:2781
Publishing Cycle:Weekly
OA or Not:Not
Physical Review Letters ( IF 9.185 ) Pub Date: 2022-10-22 , DOI: 10.1016/j.marchem.2022.104181
Iron (Fe) is an essential micronutrient for primary production, and Fe isotopic composition (δ56Fe) has become a widely used oceanographic tool for determining sources and evaluating the biogeochemical cycling of dissolved Fe (dFe) in the oceans. Here, we present dFe concentrations and δ56Fe from three unique oceanographic settings (a river dominated margin, a highly productive coastal upwelling margin, and a meridional open ocean transect) collected during the South Atlantic GEOTRACES cruise GA08 along the Namibian-Congo margin. In the North, the offshore Congo River plume dominates the surface ocean, resulting in elevated surface dFe concentrations up to 1000 km from the river mouth, corresponding to increasing δ56Fe values (+0.33 to +0.95‰) with distance from the river outlet. We attribute this unusual and extensive offshore delivery of heavy Fe to dFe preservation by complexation with organic ligands, coupled with rapid off-shelf advection. In the South, the highly productive Benguela Upwelling System produces oxygen depleted to seasonally anoxic bottom waters on the continental shelf, resulting in extremely high subsurface dFe concentrations (up to 42 nmol kg-1) and remarkably light δ56Fe values (as low as -3.31‰), characteristic of dFe(II) production and mobilization via reductive dissolution of Fe oxyhydroxides in sediments. Away from the continental margins, surface waters carry predictably low dFe concentrations (∼0.1 nmol kg-1), associated with isotopically heavy Fe linked to dust deposition and biological uptake. In subsurface waters, and away from Fe sources, we find a remarkably coherent relationship between water masses and dissolved δ56Fe signatures along the GA08 section. Using δ56Fe data from GA08 and water mass analysis, we assign endmember signatures of -0.12 ± 0.02‰ for AAIW, +0.71 ± 0.09‰ for NADW, and +0.35 ± 0.12‰ for AABW. Overall, we find that the distribution of δ56Fe in the South Atlantic can largely be explained by water mass mixing, with some overprinting by local processes and sources, suggesting that dissolved δ56Fe signatures can be used as tracers of deep ocean Fe transport.
Physical Review Letters ( IF 9.185 ) Pub Date: 2023-01-30 , DOI: 10.1016/j.marchem.2023.104223
The trace metals zinc (Zn) and cadmium (Cd) are both involved in the metabolic processes of marine phytoplankton, and as such, both metals play important roles in ocean biogeochemical cycles. In Antarctica, the Amundsen Sea (AS) experiences rapid ice shelf melting, and the Amundsen Sea polynya (ASP) hosts seasonal phytoplankton blooms in austral summer, with important implications for atmospheric carbon dioxide drawdown. However, the effects of ice melting and phytoplankton blooms on the biogeochemistry and distributions of Zn and Cd in the ASP remain poorly studied. Here, we present the first combined dataset of dissolved and particulate Zn and Cd in the AS (including the inflow and outflow to and from the Dotson and Getz ice shelves) collected as part of the GEOTRACES process study GPpr12. We use this dataset to assess the sources of both elements to the AS region and characterize the particle composition in the ASP. We find that the main source of both dissolved Zn and Cd in the AS is Circumpolar Deep Water (CDW), with an additional small flux of both metals from shelf sediments. By contrast, aerosol deposition, ice shelf melt, and sea ice melt are all deemed insignificant sources for either Zn or Cd in the AS. Labile particulate Zn and Cd dominate the total particulate pool in the surface layer, indicating that biological uptake is a predominant process for the cycling of both metals in the ASP, whereas sediment resuspension and ice shelf melt do not supply a significant amount of either particulate Zn or Cd. Additionally, we use two commonly used approaches to estimate biogenic and lithogenic particulate concentrations. We find high biogenic particulate concentrations at the surface, decreasing with depth, indicating remineralization plays an important role in the cycling of particulate metals. In contrast, lithogenic particulate metal concentrations remain low throughout the water column. We also show that the estimated uptake ratios of Zn and Cd relative to phosphate in the surface layer are lower than reported for the open Southern Ocean, likely related to the spatial and temporal variability of Fe in the AS. Overall, these new observations provide insight into the biogeochemistry of both Zn and Cd in the AS, a region that is subject to the influence of rapid climate change, which may have implications for the larger-scale cycling of trace metals in the Southern Ocean. Specifically, the amount of Zn and Cd supplied to the surface ASP will increase, given that the volume of CDW that flows towards the Dotson Ice Shelf is predicted to increase.
Physical Review Letters ( IF 9.185 ) Pub Date: 2023-06-07 , DOI: 10.1016/j.marchem.2023.104251
For the first time we used lab and wind-wave tank experiments to prove the concept of using Mg(OH)2 for the ocean alkalinity enhancement and carbon dioxide removal approach (OAE-CDR). Experiment results showed up to 370 μmol kg−1 seawater total alkalinity (TA) increase without precipitation, stable enhanced TA, and OAE-CDR efficiency (ΔDIC/ΔTA) consistent with theoretical calculation. Based on the experimental results, we calculated the global Mg(OH)2 OAE-CDR efficiency and CO2 sink from this approach. The efficiency is in favor of lower initial DIC to TA ratio, lower temperature, and higher atmospheric CO2, and therefore is the lowest at the equator (0.7–0.8) and increases with latitude (1.0–1.2 above 70 N/S). However, factoring in the ocean's surface area, low latitude regions can absorb more atmospheric CO2. We conservatively estimate that 44. 4 × 109 ton of CO2 (∼ 3.3 times of current annual CO2 sink in the ocean) could be removed from the atmosphere with 175 μmol kg−1 Mg(OH)2 (equivalent to 350 μmol kg−1 of TA) added to the top 10 m of the ocean.
Physical Review Letters ( IF 9.185 ) Pub Date: 2022-10-21 , DOI: 10.1016/j.marchem.2022.104178
The fugacity or partial pressure of CO2 in surface water (fCO2w) is a key parameter to determine air-sea CO2 fluxes and the evolution of ocean acidification. Despite its importance some key physical chemical characteristics are not fully resolved, notably its dependence on temperature. The fCO2w is mostly measured by autonomous underway systems near in situ sea surface temperature (SST). Subsurface measurements are commonly carried out on individual (discrete) samples at a fixed temperature, normally 20 °C. Here, the underway system observations are compared with co-located discrete observations to determine the consistency of these types of measurements. The co-located discrete fCO2w at 20 °C and underway fCO2w measurements at SST are used to infer the temperature dependence of CO2. In addition, calculated fCO2w from total alkalinity (TA) and total dissolved inorganic carbon (DIC) are compared with the underway and discrete fCO2w measurements. For 21 cruises spanning the major ocean basins from 1992 to 2020 a temperature dependence of 4.13 ± 0.01% °C−1 is determined in close agreement with a widely used previous empirical estimate of 4.23 ± 0.02% °C−1 for North Atlantic surface water. The temperature dependency of calculated fCO2w from TA and DIC using recommended constants is 4.10% °C−1 for 17 cruises where there are co-located measurements of fCO2w, TA and DIC.
Physical Review Letters ( IF 9.185 ) Pub Date: 2023-06-25 , DOI: 10.1016/j.marchem.2023.104272
Total alkalinity (TA) is a popularly measured carbonate system parameter and is widely used in calculations of key carbonate system descriptors such as the calcium carbonate saturation state, an important indicator of ocean acidification. Organic alkalinity (OrgAlk) is recognised as a contributor to TA in coastal waters, with this having implications on the use of TA to calculate key carbonate chemistry descriptors. As titratable charge groups of OrgAlk can act as unknown acid-base species, the inclusion of the total concentration and apparent dissociation constants of OrgAlk in carbonate calculations involving TA is required to minimise uncertainty in computed speciation. Here we present an investigation of the prevalence and properties of OrgAlk as well as the impact of OrgAlk on carbonate chemistry calculations in a transitional waterbody. Water samples were collected during low and high tide over a 5-week period in Rogerstown Estuary, Dublin Ireland. TA and OrgAlk were measured using modified Global Ocean Acidification Observing Network (GOA-ON) titration apparatus in conjunction with OrgAlkCalc, an open-source Python based computational programme. pH was measured on the total scale using meta-cresol purple (mCP) as the indicator dye. Dissolved inorganic carbon (DIC), the partial pressure of CO2 (pCO2), in situ pH on the total scale (pHT) and the saturation state of aragonite (∆ΩA) were calculated using pH and both OrgAlk adjusted TA and measured TA as the input parameters. Optical analysis of DOM was conducted to compliment OrgAlk characterisations and to further elucidate OrgAlk sources and dynamics. OrgAlk charge groups concentrations ranged from 35,198 μmol·kg−1, with the highest concentrations observed in more marine waters. Two apparent charge groups were associated with OrgAlk, with pK values of 4.38 ± 0.27 and 6.95 ± 0.43. Differences between calculated carbonate system parameters when using OrgAlk adjusted TA and non-OrgAlk adjusted TA ranged from 88 to 254 μmol·kg−1 DIC, −98–67 μatm pCO2, −0.02–0.12 pHT and 0.02–0.64 ∆ΩA. Variability in the differences in calculated carbonate systems was largely a factor of OrgAlk charge group concentration and pK. This work highlights the importance of considering OrgAlk if using TA as an input parameter in carbonate system investigations of coastal waters.
Physical Review Letters ( IF 9.185 ) Pub Date: 2023-01-21 , DOI: 10.1016/j.marchem.2023.104212
Great concern has been drawn in how marginal seas respond to elevated atmospheric carbon dioxide (CO2) and changes of carbonate system during absorbing anthropogenic CO2 (Cant). Decades of Cant absorption had prominently changed the carbonate system in the South China Sea (SCS). The Cant penetrated 1200–1800 m in the SCS in 2015, deeper than it in 1997. While the inventory of Cant reached 0.66 Gt C in the entire SCS, approximately 10% higher than it in 1997.With the invasion of the Cant, the average saturated depth of aragonite and calcite became shallower. The organic carbon pump and carbonate pump in the central and southern SCS Basin were less efficient than those in the northern SCS Basin especially in the intermediate waters, which were probably caused by the different biogenic compositions and residence time from north to south. The less calcite carbonate (CaCO3) load and longer residence time in the southern SCS Basin enhanced organic matter remineralization therein and thus resulted in a less efficient organic carbon pump. The decomposition of organic matter enhanced the CaCO3 dissolution while more CaCO3 dissolution enhanced the ability of buffering the atmospheric CO2 especially in the intermediate waters. In the foreseeable future, the SCS will absorb more Cant and continue decreasing the saturation depth of CaCO3.Plain language summaryThe ocean absorbs more atmospheric carbon dioxide (CO2) and changes its carbonate system under increasing emission of anthropogenic CO2 (Cant) since the industrial evolution. Decades of Cant absorption resulted in a deeper penetration depth by several hundred meters from 1997 to 2015 in the South China Sea (SCS), and enhanced the inventory of Cant in the meantime. During the invasion of the Cant, although changes of carbonate system could not be found from the dissolved oxygen, apparent oxygen utilization (AOU), normalized dissolved inorganic carbon (NDIC) and normalized total alkalinity in the upper 1000 m between 1997 and 2015 since the discrepancies were not significant enough. But the signals of acidification in the SCS became more severe, resulting in a shallower saturated depth of aragonite and calcite.The distribution of NDIC and AOU showed distinct pattern from north to south in the SCS Basin especially in the intermediate water, indicating a less efficient organic carbon pump and carbonate pump in the central and southern SCS Basin than those in the northern SCS Basin. The composition of carbonate (CaCO3) and residence time contributed to the discrepancies of these two pumps. Under the invasion of Cant, more CaCO3 dissolved and enhanced the ability of absorbing atmospheric CO2. In the foreseeable future, the SCS will absorb more Cant and continue decreasing the saturation depth of CaCO3.
Physical Review Letters ( IF 9.185 ) Pub Date: 2022-10-19 , DOI: 10.1016/j.marchem.2022.104177
Monounsaturated fatty acids and their oxidation products were quantified in surficial sediments (0–1 cm) dominated by sympagic (ice-associated) material released at the end of the ice melt collected in summer in central and eastern Baffin Bay during the 2016 GreenEdge campaign. Sympagic algae preservation towards bacterial mineralization was monitored based on intact and oxidized C16:1ω7 (palmitoleic) acid, and oxidation products of C18:1ω7 (vaccenic) and C16:1ω5 acids provided insights on the photooxidative and autoxidative alterations of bacteria present in these sediment samples. Preservation of sympagic algal material appeared to be highest at the stations that were relatively unaffected by copepod grazing and that contained strongly autoxidized (and thus inactive) bacteria. Analysis of sinking particles collected with a drifting trap showed an intense flux of highly photooxidized ice algae in early July that was dominated by Navicula spp. and associated with bacteria that had also been strongly altered by photooxidative processes. It is proposed that subsequent homolytic decomposition of the hydroperoxides resulting from this intense photooxidation may have driven the strong autoxidation of sympagic algae and bacteria observed in the sediments. The lack of colonization of sympagic material by active benthic bacteria observed at some of the stations investigated was attributed to its high content in deleterious autoxidative hydroperoxides and free fatty acids (reaching for example 107% and 22% of residual palmitoleic acid, respectively, at station 605).
Physical Review Letters ( IF 9.185 ) Pub Date: 2023-06-10 , DOI: 10.1016/j.marchem.2023.104250
The Amundsen Sea in the Pacific sector of West Antarctica receives meltwater from the fastest retreating Antarctic glaciers, and its coastal polynyas host the highest primary productivity per unit area observed on the Antarctic continental shelf. Polynya productivity provides the base for a robust, diverse ecosystem and is controlled primarily by light and the availability of the micronutrient iron (Fe). While the sources of Fe in the region are not yet certain, Fe could be transported within modified Circumpolar Deep Water (mCDW) that intrudes onto the retrograde shelf and into ice shelf cavities, where it gains buoyancy through the addition of glacial meltwater and is injected into the upper water column when it exits the cavity. Thus, fluxes of dissolved Fe from the seafloor into in-flowing mCDW may ultimately be a source of Fe to the euphotic zone in the Amundsen Sea. To investigate the surface sediment biogeochemistry and the potential for a significant benthic flux of Fe to the waters on the Amundsen Sea shelf, sediment cores were collected at two sites close to the calving fronts of the Pine Island and Thwaites Glacier ice shelves. Pore water was analyzed for trace element content, and sediment was analyzed for physical and chemical properties including organic carbon and trace elements. Using a novel approach based on hypothesized Fe speciation and colloidal particle radius, theoretical Fe fluxes were calculated from pore water gradients and porosity. The fluxes reveal a spatially variable Fe input to the lower water column that could ultimately fertilize primary productivity. Supported by geochemical and physical evidence, we conclude that submarine weathering of volcanic glass grains observed and quantified in seabed sediments at the Pine Island site drives nonreductive Fe fluxes that are 100-fold higher than at the Thwaites site. This study highlights the need for further investigations of benthic-pelagic coupling in the Amundsen Sea region, which will likely be impacted in coming decades by accelerating glacial melting.
Physical Review Letters ( IF 9.185 ) Pub Date: 2023-03-12 , DOI: 10.1016/j.marchem.2023.104234
The presence and influence of organic species is generally omitted in total alkalinity (TA) analysis. This has direct implications to calculated carbonate system parameters and to key descriptors of ocean acidification, especially in coastal waters where organic alkalinity (OrgAlk) can contribute significantly to TA. As titratable charge groups of OrgAlk can act as unknown seawater acid-base systems, the inclusion of the total concentration and apparent dissociation constants of OrgAlk in carbonate calculations involving TA is required to minimise uncertainty in computed speciation. Here we present OrgAlkCalc, an open-source Python based programme that can be used in conjunction with simply modified Global Ocean Acidification Observing Network (GOA-ON) TA titration apparatus to measure TA and OrgAlk, as well as return estimations of associated acid-base properties. The modified titration apparatus and OrgAlkCalc were tested using samples collected from the transitional waters of Dublin Bay, Ireland over a 8 month period (n = 100). TA values ranged from 2257 to 4692 μmol·kg−1 and indicated that freshwater inputs pose a significant source of carbonate alkalinity to Dublin Bay. OrgAlk values ranged from 46 to 234 μmol·kg−1 and were generally observed to be higher in more saline waters, with elevated levels in the Autumn/Winter period. The dissociation constants of two distinct OrgAlk charge groups were identified, with pK values in agreement with previously reported values for humic substances. The majority of OrgAlk charge group concentrations were associated with carboxyl-like charge groups.
Physical Review Letters ( IF 9.185 ) Pub Date: 2023-01-09 , DOI: 10.1016/j.marchem.2023.104210
The distribution and bioavailability of dissolved and particulate organic matter (DOM and POM) were determined throughout the water column in sampling transects across the South Yellow Sea (SYS), East China Sea (ECS), and its adjacent Kuroshio Current (KC) during March–April 2017. The carbon (C), nitrogen (N), and amino acids (AA) levels in DOM and POM, as well as other parameters including temperature, salinity, nutrients, chlorophyll-a, and biological parameters (heterotrophic bacteria, Synechococcus, and picoeukaryotes), were used in the multi-factor analysis to explore the underlying factors contributing to the distribution patterns and degrading status of DOM and POM. The AA contents in POM (PAA) were higher at shallower depths than the deep ones, whereas total dissolved amino acids (TDAA) levels showed minor variation with depth. Specifically, glycine and serine in the PAA were selectively preserved throughout the water column. High levels of heterotrophic bacteria were associated with high temperature and high levels of ammonium in shelf waters, indicating a spot for intensive remineralization of organic nitrogen. High concentrations of bulk organic parameters (POC and PON) were found more along the coast and correlated with arginine and alanine. The Kuroshio surface water was short of PAA, POC, and PON compared with the coastal and middle shelf water. The bioavailability of surface POM indicated by the percentages of AA in POC (PAA-C%) and PON (PAA-N%) was much higher in KC than in shelf and coastal waters. This study found the distinctive characterization of bioavailability and degradation status between KC and its adjacent seas.
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines | Sub Discipline | TOP | Summarize |
---|---|---|---|
物理1区 | PHYSICS, MULTIDISCIPLINARY 物理:综合1区 | Not | Not |
Supplementary Information
Self Citation Rate | H-index | SCI Inclusion Status | PubMed Central (PML) |
---|---|---|---|
8.60 | 504 | Science Citation Index Science Citation Index Expanded | Not |
Submission Guidelines
- Journal Submission Website
- https://authors.aps.org/ESUB/